2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbenzoic acid
Description
2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbenzoic acid (CAS: 892878-63-6) is a fluorenylmethyloxycarbonyl (Fmoc)-protected benzoic acid derivative. Its molecular formula is C₂₃H₁₉NO₄, with a molecular weight of 373.40 g/mol . The compound features an Fmoc group at the 2-position and a methyl substituent at the 3-position of the benzoic acid backbone. It is primarily used in solid-phase peptide synthesis (SPPS) as a building block, leveraging the Fmoc group’s acid-labile protection for amino groups. Key hazards include skin/eye irritation (H315, H319) and oral toxicity (H302) .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-14-7-6-12-19(22(25)26)21(14)24-23(27)28-13-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h2-12,20H,13H2,1H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZRGCZCULPHNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Fmoc-2-amino-3-methylbenzoic acid is primarily used as a protecting group for amines in peptide synthesis. The compound’s primary target is the amine group of amino acids, which it protects during the synthesis process.
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS). It prevents unwanted side reactions during the synthesis process.
Biochemical Pathways
The Fmoc group plays a crucial role in the Solid Phase Peptide Synthesis (SPPS) . In this process, the Fmoc group protects the amine group of the amino acid, allowing for the sequential addition of amino acids without unwanted side reactions. Once the desired sequence is achieved, the Fmoc group is removed, typically with a solution of 20% piperidine in N,N-dimethylformamide (DMF).
Pharmacokinetics
It’s worth noting that the compound issoluble in DMF , which is important for its use in peptide synthesis.
Result of Action
The primary result of the action of Fmoc-2-amino-3-methylbenzoic acid is the successful synthesis of peptides with the desired sequence. By protecting the amine group during synthesis, the Fmoc group allows for the precise assembly of amino acids.
Action Environment
The action of Fmoc-2-amino-3-methylbenzoic acid is influenced by several environmental factors. For instance, the Fmoc group is base-labile , meaning it is rapidly removed by a base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate. The reaction conditions, including temperature and solvent, can also impact the efficacy and stability of the compound.
Biological Activity
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbenzoic acid, commonly referred to as Fmoc-3-methylbenzoic acid, is a compound that plays a significant role in organic chemistry and biochemistry, particularly in peptide synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C₁₈H₁₉NO₃
- Molecular Weight : 297.35 g/mol
- CAS Number : 150114-97-9
- Structure : The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for the selective protection of amino groups in peptides.
The Fmoc group is introduced through a reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), forming a stable carbamate linkage. This protects the amine functionality during peptide synthesis, allowing for selective reactions without interference from the amino group. The primary biochemical pathway affected by this compound is the peptide synthesis pathway, where it facilitates the formation of peptide bonds efficiently.
Biological Activity
While specific biological activities of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbenzoic acid are not extensively documented, compounds containing the Fmoc group have been shown to influence various biological processes:
- Peptide Synthesis : The compound serves as a protecting group in peptide synthesis, enhancing the efficiency and selectivity of reactions involving amino acids.
- Protein Interaction Studies : Fmoc derivatives are utilized in studies to understand protein interactions and enzyme mechanisms, which are critical for drug development.
- Drug Delivery Systems : The stability conferred by the Fmoc group allows these compounds to enhance solubility and stabilize reactive intermediates in biological environments.
Case Studies
Several studies have highlighted the utility of Fmoc derivatives in biological applications:
- Study on Peptide Synthesis : A study demonstrated that using Fmoc-protected amino acids improved yields in peptide synthesis compared to traditional methods, showcasing its effectiveness in generating complex peptides with high purity .
- Protein Stabilization : Research indicated that compounds similar to 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbenzoic acid could stabilize peptides during synthesis, thereby influencing their structural integrity and functional properties .
Comparative Analysis
The following table summarizes the biological activities and applications of various Fmoc derivatives:
| Compound Name | Biological Activity | Applications |
|---|---|---|
| Fmoc-Ala-OH | Protects amine groups during peptide synthesis | Peptide synthesis |
| Fmoc-Leu-OH | Enhances solubility of peptides | Drug delivery systems |
| Fmoc-Gly-OH | Stabilizes reactive intermediates | Protein interaction studies |
Scientific Research Applications
Peptide Synthesis
Fmoc Chemistry:
The compound is primarily utilized in Fmoc (Fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective group for the amino acid during the synthesis process. Its stability under basic conditions allows for selective deprotection without affecting other functional groups. This property is crucial for the sequential addition of amino acids to form peptides.
Advantages of Fmoc-Group:
- Ease of Removal: The Fmoc group can be easily removed using mild bases such as piperidine.
- Compatibility: It is compatible with a wide range of functional groups, making it suitable for synthesizing complex peptides with diverse functionalities.
Drug Development
Bioactive Peptides:
Peptides synthesized using Fmoc-3-methyl-L-phenylalanine have been studied for their potential therapeutic effects. These bioactive peptides can exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Case Study:
Research has shown that certain peptides containing Fmoc-3-methyl-L-phenylalanine demonstrate enhanced binding affinity to specific receptors, which can be pivotal in drug design. For instance, modifications of peptides with this amino acid have been explored in the context of targeting cancer cells more effectively due to their improved pharmacokinetic properties.
Biochemical Probes
Fluorescent Labeling:
The fluorenylmethoxycarbonyl moiety provides a fluorescent characteristic that can be exploited in biochemical assays. This feature allows researchers to track peptide interactions in real-time, facilitating studies on protein-protein interactions and enzyme kinetics.
Applications:
- Cell Imaging: The fluorescent properties enable the visualization of cellular processes involving peptides labeled with Fmoc derivatives.
- Assay Development: It can be used in developing assays to measure enzyme activity or binding interactions in various biological systems.
Material Science
Polymer Synthesis:
Fmoc-3-methyl-L-phenylalanine derivatives are also explored in the synthesis of functionalized polymers. These polymers can exhibit unique properties suitable for applications in drug delivery systems and biomaterials.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Peptide Synthesis | Utilized as a protective group in SPPS for synthesizing complex peptides. |
| Drug Development | Potential therapeutic peptides with bioactive properties; enhances binding affinity to receptors. |
| Biochemical Probes | Fluorescent labeling for tracking peptide interactions and cellular processes. |
| Material Science | Functionalized polymers for drug delivery and biomaterials development. |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related Fmoc-protected benzoic acid derivatives, focusing on substituent effects, synthesis efficiency, and physicochemical properties.
Positional Isomers and Substituent Variations
4-{[(Fmoc)amino]-3-methylbenzoic acid (1s)
- Structure: Fmoc at 4-position, methyl at 3-position (C₂₃H₁₉NO₄) .
- Synthesis: 96% yield via Fmoc-Cl coupling to 4-amino-3-methylbenzoic acid in tetrahydrofuran (THF) .
- Purity : Elemental analysis (C, H, N) matches theoretical values (C: 73.90% vs. 73.98% theoretical) .
4-{[(Fmoc)amino]-3-(4-chlorobenzyloxy)benzoic acid (1g)
- Structure: Fmoc at 4-position, 4-chlorobenzyloxy at 3-position (C₂₉H₂₂ClNO₅) .
- Synthesis: 85% yield using Fmoc-Cl and 4-amino-3-(4-chlorobenzyloxy)benzoic acid .
- Impact of Substituent : The chloro-benzyloxy group increases molecular weight (484.94 g/mol) and lipophilicity, enhancing membrane permeability but complicating purification .
4-{[(Fmoc)amino]-3-isobutoxybenzoic acid (1b)
Backbone and Functional Group Modifications
(S)-2-{[(Fmoc)amino]-3-(o-tolyl)propanoic acid
- Structure: Propanoic acid backbone with o-tolyl substituent (C₂₅H₂₃NO₄) .
- Molecular Weight : 401.45 g/mol, higher than benzoic acid analogs due to the aromatic side chain .
- Application : Used for introducing chiral centers in peptides; storage at -20°C ensures stability .
3-{[(Fmoc)amino]-5-hydroxybenzoic acid
- Structure: Hydroxyl group at 5-position (C₂₂H₁₇NO₅) .
- Polarity : The hydroxyl group enhances hydrophilicity, improving solubility in aqueous SPPS conditions .
2-{[(Fmoc)amino]-5-methylthiophene-3-carboxylic acid
- Structure: Thiophene ring replaces benzene (C₁₉H₁₇NO₄S) .
Q & A
Q. What is the role of the Fmoc group in this compound during peptide synthesis?
The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the amino functionality, enabling selective deprotection under mild basic conditions (e.g., piperidine) without disrupting other acid-sensitive groups. This is critical for solid-phase peptide synthesis (SPPS) to ensure stepwise coupling .
Q. What safety protocols are recommended for handling this compound?
Safety data sheets indicate acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Researchers must wear protective gloves, eye protection, and lab coats. Work in a well-ventilated fume hood, and avoid contact with strong acids/bases due to decomposition risks .
Q. How can I purify 2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbenzoic acid after synthesis?
Common methods include:
- Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate).
- Recrystallization from solvents like ethanol or acetonitrile.
- HPLC for high-purity requirements, using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can I optimize coupling efficiency when using this compound in peptide synthesis?
Low yields in amide coupling (e.g., with HATU or DCC) may arise from steric hindrance from the 3-methyl substituent. Mitigate this by:
Q. How should I address contradictions in reported toxicity data for this compound?
Limited ecotoxicological data (e.g., persistence, bioaccumulation) require proactive risk assessment:
- Perform Ames tests for mutagenicity.
- Use computational tools (e.g., QSAR models) to predict chronic toxicity.
- Apply the precautionary principle: treat the compound as hazardous until validated .
Q. What structural analogs of this compound show enhanced bioactivity?
Modifications to the aromatic or methyl groups influence interactions with biological targets. Notable analogs include:
| Compound | Modification | Bioactivity | Reference |
|---|---|---|---|
| 3-(3,5-Difluorophenyl) derivative | Fluorine substitution | Increased protease inhibition | |
| 4-(Phenylthio)butanoic acid analog | Thioether linkage | Antioxidant properties |
Q. Which analytical methods are most reliable for characterizing this compound?
Q. How does the compound’s stability vary under different storage conditions?
Stability data suggest:
- Short-term: Store at –20°C in airtight containers with desiccants.
- Long-term: Avoid light and moisture (degradation via hydrolysis of the carbamate group).
- Incompatibilities: Degrades rapidly with strong oxidizers (e.g., HNO3) .
Q. What strategies resolve low yields in solid-phase coupling reactions involving this compound?
Q. How can I assess the compound’s interaction with epigenetic reader domains?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For example, Fmoc-protected analogs have shown nM-level interactions with bromodomains in histone acetyltransferases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
